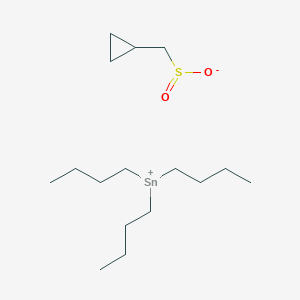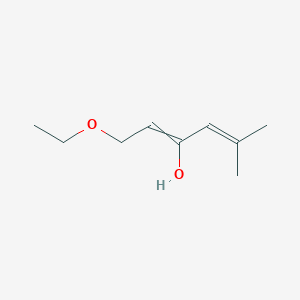![molecular formula C17H17NO3 B14526736 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid CAS No. 62665-63-8](/img/structure/B14526736.png)
4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid is a complex organic compound that belongs to the class of quinomethanes This compound is characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-ylidene group linked to a phenylmethyl group and an amino butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid typically involves the reaction of a cyclohexa-2,4-dien-1-one derivative with a phenylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as piperidine . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted analogs of the original compound
Scientific Research Applications
4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid include other quinomethanes, such as:
- 1-[(3,5-dimethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methylamino]-3-(3-pyridinyl)thiourea
- 1-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-3-(2-phenylethyl)thiourea
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which combines a cyclohexa-2,4-dien-1-ylidene group with a phenylmethyl and amino butanoic acid moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
CAS No. |
62665-63-8 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-[[(2-hydroxyphenyl)-phenylmethylidene]amino]butanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-15-10-5-4-9-14(15)17(13-7-2-1-3-8-13)18-12-6-11-16(20)21/h1-5,7-10,19H,6,11-12H2,(H,20,21) |
InChI Key |
VZJMOVXJEUJMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCC(=O)O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]](/img/structure/B14526674.png)






![5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one](/img/structure/B14526726.png)
![2-Propanol, 1,3-bis[bis(1-methylethyl)amino]-](/img/structure/B14526731.png)


![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide](/img/structure/B14526737.png)
